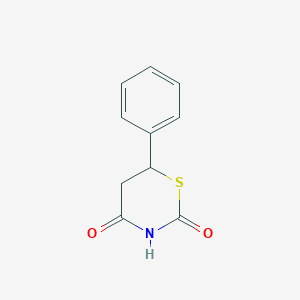

6-Phenyl-1,3-thiazinane-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

38090-55-0 |

|---|---|

Molecular Formula |

C10H9NO2S |

Molecular Weight |

207.25 g/mol |

IUPAC Name |

6-phenyl-1,3-thiazinane-2,4-dione |

InChI |

InChI=1S/C10H9NO2S/c12-9-6-8(14-10(13)11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13) |

InChI Key |

RYUNWBGPJCWGPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(SC(=O)NC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Phenyl 1,3 Thiazinane 2,4 Dione and Its Analogues

Conventional Synthetic Routes and Reaction Pathways

Conventional methods for constructing the 1,3-thiazinane-2,4-dione (B8782933) core typically involve the cyclization of linear precursors that already contain the necessary sulfur and nitrogen atoms.

Cyclocondensation is a cornerstone for the synthesis of 1,3-thiazinane (B8806883) derivatives. This strategy involves the reaction of two or more functional groups in different molecules to form a ring structure, with the elimination of a small molecule like water or an alcohol.

A primary route to the 1,3-thiazinane-2,4-dione core involves an initial synthesis of a 2-amino-1,3-thiazin-4-one intermediate. This intermediate is typically formed by the reaction of thiourea (B124793) with an α,β-unsaturated carboxylic ester or its equivalent. For instance, the reaction of α,β-unsaturated carboxylic esters with thiourea can lead to the formation of 2-imino-1,3-thiazinan-4-ones. nih.gov

The transformation of the resulting 2-amino-1,3-thiazin-4-one into the desired 1,3-thiazinane-2,4-dione is then achieved through a two-step, one-pot process. nih.gov This involves the acetylation of the amino group, followed by a mild acid-catalyzed hydrolysis to yield the final dione (B5365651) structure. nih.govnih.gov This method has been successfully applied to produce phenyl-substituted thiazinane-diones. nih.gov The general pathway can be summarized as the reaction of thiourea with a suitable three-carbon electrophile, followed by hydrolysis of the resulting imino group.

Another approach involves the reaction of acryloyl chloride with thiourea or N-substituted thioureas. nih.gov While the intermediate N-acryloylthioureas are often not isolated, the reaction proceeds to give hydrochlorides of 3-substituted-1,3-thiazinane-4-ones. nih.gov

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product | Reference |

| Thiourea | α,β-Unsaturated Ester | 2-Amino-1,3-thiazin-4-one | 1,3-Thiazine-2,4-dione | nih.govnih.gov |

| Thiourea | Acryloyl Chloride | N-Acryloylthiourea (transient) | 2-Imino-1,3-thiazinane-4-one Hydrochloride | nih.gov |

Chalcones, which are 1,3-diaryl-2-propen-1-ones, serve as excellent precursors for synthesizing 6-phenyl-1,3-thiazinane derivatives. The key reaction is the condensation of a chalcone (B49325) with a thiourea derivative in the presence of a base, typically alcoholic sodium hydroxide (B78521). thepharmajournal.com This reaction proceeds via a Michael addition of the sulfur nucleophile to the β-carbon of the chalcone's α,β-unsaturated ketone system, followed by an intramolecular cyclization and dehydration to form a 2-amino-6-phenyl-1,3-thiazine. thepharmajournal.comresearchgate.net

To obtain the 6-Phenyl-1,3-thiazinane-2,4-dione, the initially formed 2-amino or 2-imino-1,3-thiazine derivative must undergo subsequent hydrolysis, similar to the methods described in the previous section. nih.govnih.gov The use of thiosemicarbazide (B42300) instead of thiourea in reaction with chalcones also yields related 1,3-thiazine structures. researchgate.net

| Chalcone Type | Sulfur Source | Base/Solvent | Reaction Type | Intermediate | Reference |

| Phenyl-substituted | Thiourea | Alcoholic NaOH | Cyclocondensation | 2-Amino-6-phenyl-1,3-thiazine | thepharmajournal.comsemanticscholar.org |

| Phenyl-substituted | Thiosemicarbazide | NaOH/Ethanol | Cyclocondensation | 2-Hydrazinyl-6-phenyl-1,3-thiazine | researchgate.net |

The general mechanism involves the nucleophilic attack of the thiourea on the β-carbon of the chalcone, followed by cyclization to form the six-membered ring. nih.gov

While less common for the direct synthesis of this compound, related structures can be accessed using dicarbonyl compounds or their equivalents. For example, the synthesis of benzo-fused 1,3-thiazin-4-ones has been achieved through methods that could be adapted for non-fused systems. One such historical method involves the directed lithiation of benzamides followed by treatment with sulfur and phosgene. rsc.org This highlights the use of a carbonylating agent to form the dione structure.

More directly, the reaction of 3-mercaptopropionic acid with amines and aldehydes can furnish 1,3-thiazinan-4-ones. nih.gov While this does not directly yield the dione, it establishes the core ring structure which could potentially be oxidized or further functionalized to the 2,4-dione.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecular scaffolds from simple starting materials in a single pot. nih.gov For the 1,3-thiazinane system, several MCRs have been developed.

One notable three-component reaction involves primary amines, phenyl isothiocyanate, and acryloyl chloride. sigmaaldrich.com This catalyst-free, one-pot synthesis proceeds at room temperature to efficiently produce 2-imino-1,3-thiazin-4-one derivatives, which are direct precursors to the target dione scaffold via hydrolysis. sigmaaldrich.com

Another innovative MCR involves the reaction of in situ-generated 1-azadienes with carbon disulfide. nih.gov This method provides a one-step protocol to 3,6-dihydro-2H-1,3-thiazine-2-thiones, which are structurally related to the dione targets. nih.gov

Furthermore, a one-pot, three-component reaction for the synthesis of fused thiazine-dicarboxylates has been reported, involving an isocyanide, a dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative (including 6-phenyl substituted versions). semanticscholar.orgmdpi.com While this builds upon a pre-existing thiazine (B8601807), it demonstrates the power of MCRs to rapidly generate complexity.

| Component 1 | Component 2 | Component 3 | Product Type | Key Feature | Reference |

| Primary Amine | Phenyl Isothiocyanate | Acryloyl Chloride | 2-Imino-1,3-thiazin-4-one | Catalyst-free, one-pot | sigmaaldrich.com |

| Amine | Isothiocyanate | Nitroepoxide | 2-Imino-1,3-thiazole | Catalyst-free, cascade reaction | nih.gov |

| Isocyanide | Dialkyl Acetylenedicarboxylate | 2-Amino-6-phenyl-4H-1,3-thiazin-4-one | Dihydropyrimido[2,1-b] nih.govthepharmajournal.comthiazine | Fused-ring system synthesis | semanticscholar.orgmdpi.com |

Cyclocondensation Reactions Utilizing Key Precursors

Catalytic Systems and Promoters in 1,3-Thiazinane-2,4-dione Synthesis

While many syntheses of the 1,3-thiazine core can proceed with simple base or acid promotion, specific catalysts can enhance reaction rates, yields, and selectivity.

In reactions involving thiourea, bifunctional thiourea-amine catalysts have been shown to be highly effective in other contexts, such as the cyanosilylation of ketones. nih.gov These catalysts operate through a cooperative mechanism where the thiourea moiety activates the electrophile (e.g., a carbonyl group) while the amine activates the nucleophile. nih.gov Such cooperative catalysis could be applicable to the cyclocondensation reactions forming the thiazinane ring.

For the synthesis of related benzo[e] nih.govthepharmajournal.comthiazin-4-ones, phosphine-based catalysts like tricyclohexylphosphane (PCy3) have been shown to be effective in promoting the cyclization of 2-halobenzamides with sources of sulfur. rsc.org Transition-metal catalysts, such as copper, have also been employed in domino reactions to construct the thiazinone ring system. rsc.org

In some multi-component reactions, the synthesis can proceed efficiently without any catalyst at all, relying on the inherent reactivity of the components, as seen in the reaction between primary amines, phenyl isothiocyanate, and acryloyl chloride. sigmaaldrich.comnih.gov In other cases, ionic liquids have been used as a medium and promoter for similar three-component syntheses. nih.gov

| Reaction Type | Catalyst/Promoter | Function | Reference |

| Cyclocondensation | Basic (e.g., NaOH, K2CO3) or Acidic Media | Promotes condensation and cyclization | thepharmajournal.comrsc.org |

| Cyclization | Tricyclohexylphosphane (PCy3) | Phosphine-based catalysis | rsc.org |

| Domino Reaction | Copper (Cu) salts | Transition-metal catalysis for C-S bond formation | rsc.org |

| Multi-component Reaction | None (Catalyst-free) | Relies on inherent reactivity of substrates | sigmaaldrich.comnih.gov |

| Cyanosilylation (Model) | Chiral Amino Thiourea | Cooperative activation of nucleophile and electrophile | nih.gov |

Base-Catalyzed Cyclizations

Base-catalyzed cyclization reactions are a common and effective method for the synthesis of the 1,3-thiazinane-2,4-dione core and its analogues. These reactions typically involve the intramolecular cyclization of a suitable acyclic precursor.

One key example is the synthesis of 4-(4-oxo-6-phenyl-1,3-thiazinan-2-ylideneamino)benzoic acid. This compound is formed by stirring (E)-4-(3-cinnamoylthioureido) benzoic acid with sodium ethoxide at room temperature, followed by neutralization with hydrochloric acid nih.gov. The ethoxide base facilitates the cyclization process.

Another relevant base-catalyzed approach involves the synthesis of 1,3-thiazinane-2-thione (B1272399), an analogue of the dione. This synthesis is achieved by reacting 3-aminopropan-1-ol with carbon disulfide in the presence of potassium hydroxide (KOH) ub.edu. The reaction proceeds by heating the mixture to reflux, yielding a white precipitate of the product upon cooling ub.edu.

Table 1: Examples of Base-Catalyzed Synthesis of 1,3-Thiazinane Analogues

| Precursor | Base | Product | Yield | Reference |

|---|---|---|---|---|

| (E)-4-(3-cinnamoylthioureido) benzoic acid | Sodium ethoxide | 4-(4-Oxo-6-phenyl-1,3-thiazinan-2-ylideneamino)benzoic acid | Not Specified | nih.gov |

| 3-Aminopropan-1-ol and Carbon disulfide | Potassium hydroxide | 1,3-Thiazinane-2-thione | 63% | ub.edu |

Acid-Catalyzed Approaches

Acid-catalyzed methods provide an alternative route to 1,3-thiazinane-2,4-diones and their derivatives. These reactions often involve the cyclization of intermediates formed in situ.

A significant method for obtaining the 1,3-thiazine-2,4-dione core involves the mild acid hydrolysis of 2-amino-1,3-thiazin-4-ones, which are first subjected to acetylation nih.gov. This two-step process provides a pathway to the desired dione structure nih.gov.

Furthermore, acid catalysis is instrumental in synthesizing imino analogues of the thiazinane ring system. For instance, 3-aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines are synthesized from β-hydroxy thioureas in the presence of acetic acid nih.gov. The acidic conditions promote the cyclization via dehydration to form the thiazinane ring nih.gov. This reaction can be facilitated by ultrasound irradiation nih.gov.

Table 2: Examples of Acid-Catalyzed Synthesis of 1,3-Thiazinane Derivatives

| Starting Material | Acid Catalyst | Product | Key Feature | Reference |

|---|---|---|---|---|

| 2-Amino-1,3-thiazin-4-ones | Mild Acid | 1,3-Thiazine-2,4-dione core | Hydrolysis of acetylated intermediate | nih.gov |

| β-Hydroxy thioureas | Acetic Acid | 3-Aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines | Cyclization with elimination of water | nih.gov |

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for the construction of complex molecules. In the context of thiazinane synthesis, phosphine-based catalysts have shown utility.

For example, the synthesis of 2-thioxo-benzo[e] nih.govscispace.comthiazin-4-one derivatives can be achieved through a phosphine-catalyzed cyclization of benzo[c] nih.govnih.govdithiol-3-ones with isothiocyanates rsc.org. Among various phosphines tested, tricyclohexylphosphane (PCy3) was found to be the most efficient, providing the product in high yield rsc.org. This methodology highlights the potential of organocatalysts in constructing thiazinone frameworks.

While not a direct synthesis of the target compound, the use of chiral phosphoric acids in the atroposelective synthesis of N-aryl 1,2,4-triazoles demonstrates the broader applicability of organocatalysis in creating complex heterocyclic structures nih.gov. This suggests potential for developing enantioselective syntheses of chiral thiazinane derivatives.

Table 3: Organocatalytic Synthesis of Thiazinone Analogues

| Reactants | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Benzo[c] nih.govnih.govdithiol-3-ones and Isothiocyanates | Tricyclohexylphosphane (PCy3) | 2-Thioxo-benzo[e] nih.govscispace.comthiazin-4-one derivatives | up to 94% | rsc.org |

| Imidothioate and Hydrazide | Chiral Phosphoric Acid | Atropisomeric N-aryl 1,2,4-triazoles | up to 84% | nih.gov |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

Solvent-Free Reaction Conditions

Performing reactions without a solvent minimizes waste and can lead to improved reaction rates and easier product isolation. Several syntheses of thiazinane analogues have been successfully carried out under solvent-free conditions.

A notable example is the one-pot, solvent-free synthesis of 1,3-thiazinane-2-thione derivatives through the reaction of primary amines, carbon disulfide, and α,β-unsaturated aldehydes nih.gov. This method provides the products in excellent yields of 85–89% nih.gov. The synthesis of other 1,3-thiazine analogues from 2-methyl-2-phenyl-1,3-oxathiolan-5-one has also been achieved under solvent-free conditions nih.gov. Furthermore, the synthesis of 1,3-thiazoles and 1,3,4-thiadiazines has been reported using ultrasonic irradiation under solvent-free conditions, highlighting a combination of green techniques researchgate.netdoaj.org.

Table 4: Solvent-Free Synthesis of 1,3-Thiazinane Analogues and Related Heterocycles

| Reactants | Product | Yield | Key Feature | Reference |

|---|---|---|---|---|

| Primary amines, Carbon disulfide, α,β-Unsaturated aldehydes | 1,3-Thiazinane-2-thione derivatives | 85–89% | One-pot synthesis | nih.gov |

| 2-Methyl-2-phenyl-1,3-oxathiolan-5-one | 3,6-Diaryl-5-mercaptoperhydro-2-thioxo-1,3-thiazin-5-ones | Not Specified | Three-component reaction | nih.gov |

| Thiocarbohydrazones and α-haloketones/esters | 1,3-Thiazoles and 1,3,4-Thiadiazines | Good yields | Ultrasound-assisted | researchgate.netdoaj.org |

Ultrasound-Assisted Synthesis Protocols

The use of ultrasound irradiation in organic synthesis can lead to significantly reduced reaction times, increased yields, and milder reaction conditions. This technique has been successfully applied to the synthesis of thiazinane derivatives.

The synthesis of 3-aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines is a prime example, where ultrasound irradiation is used in the formation of the intermediate β-hydroxy thioureas and their subsequent acid-catalyzed cyclization nih.gov. Another study demonstrates the use of a chitosan-derived biocatalyst for the ultrasound-assisted synthesis of thiazole (B1198619) derivatives, which offers advantages such as quick reaction times and high yields nih.gov. The synthesis of 1,3-thiazoles and 1,3,4-thiadiazines has also been efficiently carried out using ultrasound, often in solvent-free conditions, which further enhances the green credentials of the method researchgate.netdoaj.org.

Table 5: Ultrasound-Assisted Synthesis of Thiazinane and Thiazole Derivatives

| Product | Key Features | Advantages | Reference |

|---|---|---|---|

| 3-Aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines | Ultrasound used for both intermediate formation and cyclization | Enhanced reaction rate | nih.gov |

| Thiazole derivatives | Use of an eco-friendly biocatalyst (TCsSB) | Mild conditions, quick reaction, high yields, reusable catalyst | nih.gov |

| 1,3-Thiazoles and 1,3,4-Thiadiazines | Often performed under solvent-free conditions | High purity, low cost, high yields, simple workup | researchgate.netdoaj.org |

Recyclable Reagents and Solvent Systems (e.g., Polypropylene Glycol)

The development of recyclable catalysts and the use of environmentally benign solvent systems are cornerstones of green chemistry. These approaches have been applied to the synthesis of thiazinane-related heterocycles.

A study on the synthesis of 1,2,3-triazoles containing thiazolidine-2-thiones utilized a recyclable Cu/TiO2 nanocatalyst scispace.com. This heterogeneous catalyst was effective under both conventional heating and ultrasonic irradiation and could be easily recovered and reused scispace.com.

In terms of recyclable solvents, polyethylene (B3416737) glycol (PEG) 400 has been employed for the synthesis of 1,3-thiazine derivatives nih.gov. A one-pot, multi-component reaction of substituted acetophenones, aromatic aldehydes, and thiourea was successfully carried out in PEG-400, which can be recovered and reused nih.gov.

Table 6: Green Synthesis using Recyclable Reagents and Solvents

| Synthetic Approach | Reagent/Solvent | Product | Key Advantage | Reference |

|---|---|---|---|---|

| Heterogeneous Catalysis | Cu/TiO2 nanocatalyst | 1,2,3-Triazoles containing thiazolidine-2-thiones | Recyclable catalyst | scispace.com |

| Recyclable Solvent System | Polyethylene Glycol (PEG) 400 | 1,3-Thiazine derivatives | Reusable solvent | nih.gov |

Control of Regioselectivity and Stereoselectivity in the Formation of the 1,3-Thiazinane Ring

The formation of the 1,3-thiazinane-2,4-dione ring with a phenyl substituent at the C6 position necessitates precise control over the cyclization process. The key to this control lies in the choice of starting materials and reaction conditions, which dictate the regiochemical placement of the phenyl group and the stereochemistry of the newly formed chiral center.

One potential precursor for the synthesis of the target molecule is 2-amino-6-phenyl-4H-1,3-thiazin-4-one. The synthesis of this intermediate has been reported, and its subsequent conversion to the dione can be a viable route. mdpi.com The regioselectivity in the formation of the 2-amino-6-phenyl-4H-1,3-thiazin-4-one itself is determined by the initial reaction of a β-keto ester with a thiourea derivative, where the phenyl group is already positioned at the desired location in the keto ester precursor.

A general method for the preparation of 1,3-thiazinane-2,4-diones involves the acetylation of 2-amino-1,3-thiazin-4-ones followed by mild acid hydrolysis. This two-step process allows for the conversion of the amino group at the 2-position to a carbonyl group, thus forming the dione ring system. Phenyl-substituted thiazinane-2,4-diones have been synthesized using this approach, highlighting its applicability to the target compound.

The control of stereoselectivity at the C6 position, which is a chiral center, is a more intricate challenge. The stereochemical outcome is often influenced by the synthetic route and the nature of the reactants. For instance, in the synthesis of related 1,3-thiazinane derivatives, the stereochemistry can be influenced by the geometry of the precursors and the reaction mechanism.

While specific studies focusing exclusively on the diastereoselective or enantioselective synthesis of this compound are not extensively documented in the readily available literature, general principles of asymmetric synthesis can be applied. The use of chiral auxiliaries attached to the precursors, chiral catalysts for the cyclization step, or the resolution of a racemic mixture are potential strategies to obtain enantiomerically enriched or pure forms of the compound.

For instance, in the synthesis of other heterocyclic systems, such as azetidine-2,4-dicarboxylic acids, (S)-1-phenylethylamine has been successfully employed as a chiral auxiliary to induce asymmetry. rsc.org A similar approach could be envisioned for the synthesis of this compound, where a chiral amine is incorporated into one of the starting materials to direct the stereochemical course of the cyclization.

A review of the chemistry of substituted thiazinanes provides a broad overview of various synthetic methods for this class of compounds. nih.gov While not providing a specific protocol for the stereoselective synthesis of this compound, it discusses the synthesis of various substituted 1,3-thiazinanes, including those with substituents at the C6 position. The mechanistic insights from these related syntheses can be valuable in designing a stereocontrolled route to the target molecule.

To illustrate the types of data that would be crucial for understanding and controlling the stereoselectivity, the following hypothetical data tables are presented. These tables are based on the types of results that would be expected from systematic studies on the diastereoselective and enantioselective synthesis of this compound.

Table 1: Hypothetical Data for Diastereoselective Synthesis of this compound

| Entry | Precursor Stereochemistry | Cyclization Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |

| 1 | (R)-3-Amino-3-phenylpropanoic acid derivative | Thiophosgene | Dichloromethane | 0 | 60:40 | 75 |

| 2 | (R)-3-Amino-3-phenylpropanoic acid derivative | 1,1'-Thiocarbonyldiimidazole | Tetrahydrofuran | 25 | 75:25 | 82 |

| 3 | (S)-3-Amino-3-phenylpropanoic acid derivative | Thiophosgene | Dichloromethane | 0 | 58:42 | 72 |

| 4 | (S)-3-Amino-3-phenylpropanoic acid derivative | 1,1'-Thiocarbonyldiimidazole | Tetrahydrofuran | 25 | 78:22 | 85 |

Table 2: Hypothetical Data for Enantioselective Synthesis of this compound using a Chiral Catalyst

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) | Yield (%) |

| 1 | Rh₂(OAc)₄ | Chiral Phosphine A | Toluene | 50 | 85 | 65 |

| 2 | Cu(OTf)₂ | Chiral Bis(oxazoline) B | Dichloromethane | 0 | 92 | 78 |

| 3 | Pd(OAc)₂ | Chiral Phosphine C | Tetrahydrofuran | 25 | 78 | 70 |

| 4 | NiCl₂(dme) | Chiral Diamine D | Acetonitrile | -20 | 95 | 88 |

These tables demonstrate the type of systematic investigation required to achieve control over the stereochemistry of the this compound ring. By varying precursors, reagents, catalysts, and reaction conditions, it would be possible to optimize the synthesis to favor the desired stereoisomer.

Derivatization and Structural Modification of the 6 Phenyl 1,3 Thiazinane 2,4 Dione Core

Strategies for Introducing Diverse Substituents onto the Thiazinane Ring System

The 1,3-thiazinane-2,4-dione (B8782933) core offers multiple sites for the introduction of substituents, allowing for a systematic investigation of how different functional groups influence its chemical and biological properties. Key positions for modification include the nitrogen atom at position 3 and the carbon atoms within the heterocyclic ring.

One common strategy involves the reaction of 2-amino-1,3-thiazin-4-ones with various reagents. For instance, acetylation of the 2-amino group, followed by mild acid hydrolysis, provides a direct route to the 1,3-thiazine-2,4-dione core. nih.gov This method allows for the synthesis of derivatives with substituents at the 6-position, such as phenyl and naphthyl groups, which have shown selective antitumor activity. nih.gov

Furthermore, multicomponent reactions have been employed to generate substituted 1,3-thiazinan-4-ones. The reaction of 3-mercaptopropionic acid with ammonia (B1221849) or primary amines and various aryl aldehydes leads to the formation of 2- and 2,3-substituted-1,3-thiazinan-4-ones. nih.gov These can be subsequently oxidized to the corresponding 1,3-thiazinan-4-one-1,1-dioxide derivatives. nih.gov

Another approach involves the cyclocondensation of iminophosphonates with 3-mercaptopropionic acid, which yields 1,3-thiazinan-4-ones with good yields. nih.gov Additionally, the reaction of allylic bromides with thiourea (B124793) can produce 2-amino-1,3-thiazin-4-ones, which can then be hydrolyzed under acidic conditions to the corresponding thiazinane-2,4-dione. nih.gov

| Position of Substitution | Synthetic Strategy | Resulting Derivative | Reference |

| C6 | Acetylation of 2-amino-1,3-thiazin-4-ones followed by hydrolysis | 6-Phenyl/Naphthyl-1,3-thiazinane-2,4-dione | nih.gov |

| C2, N3 | Multicomponent reaction of 3-mercaptopropionic acid, amine, and aldehyde | 2,3-Substituted-1,3-thiazinan-4-ones | nih.gov |

| C2, N3 | Cyclocondensation of iminophosphonates with 3-mercaptopropionic acid | Substituted 1,3-thiazinan-4-ones | nih.gov |

| C2 | Reaction of allylic bromides with thiourea and subsequent hydrolysis | 2-Amino-1,3-thiazin-4-ones leading to 1,3-thiazinane-2,4-diones | nih.gov |

Phenyl Ring Functionalization and its Impact on Synthetic Accessibility

Functionalization of the phenyl ring at the 6-position of the 1,3-thiazinane-2,4-dione core is a key strategy for modulating the molecule's properties. The nature and position of substituents on the phenyl ring can significantly influence the synthetic accessibility and the biological activity of the resulting derivatives.

The synthesis of benzo[e] nih.govnih.govthiazine-2,4-dione derivatives, which can be considered as analogues with a fused phenyl ring system, provides insights into the effects of phenyl ring substitution. In these syntheses, the reaction of benzo[c] nih.govresearchgate.netdithiol-3-ones with various isocyanates allows for the introduction of a wide range of substituents onto the aromatic ring. rsc.org

Studies have shown that both electron-donating groups (e.g., -Me, -OMe) and electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring are generally well-tolerated, leading to good yields of the corresponding products. rsc.org However, the presence of strong electron-withdrawing groups, such as a nitro group (-NO2), can lead to a decrease in reaction yield. rsc.org The position of the substituent also plays a role; for instance, ortho-, meta-, and para-substituted phenylisocyanates have all been successfully employed in the synthesis of these derivatives. rsc.org This demonstrates that a variety of functional groups can be incorporated into the phenyl ring, allowing for fine-tuning of the molecule's electronic and steric properties. The disubstitution on the phenyl ring has been shown to reduce cytotoxicity and enhance DNA-ligand stability in other heterocyclic compounds, suggesting a promising avenue for the 6-phenyl-1,3-thiazinane-2,4-dione series. nih.gov

| Substituent on Phenyl Ring | Effect on Yield (Benzo[e] nih.govnih.govthiazine-2,4-diones) | Reference |

| Electron-donating (e.g., -Me, -OMe) | Good yields | rsc.org |

| Electron-withdrawing (e.g., -F, -Cl) | Good yields | rsc.org |

| Strong electron-withdrawing (e.g., -NO2) | Decreased yield | rsc.org |

| Disubstitution | Generally well-tolerated | rsc.org |

Synthesis of Spiro-Fused Systems and Hybrid Architectures

To explore a wider chemical space and introduce conformational rigidity, the this compound core has been incorporated into spiro-fused systems and other hybrid architectures. These modifications can lead to compounds with unique three-dimensional shapes, which may result in novel biological activities.

A notable example is the synthesis of spiro[indoline-3,2'- nih.govnih.govthiazinane]-2,4'-dione derivatives. These compounds are synthesized through a one-step reaction involving the formation of a Schiff base from isatin (B1672199) and an appropriate amine, followed by cyclization with 3-mercaptopropanoic acid. semanticscholar.org This reaction can be carried out under both thermal conditions and microwave irradiation, with the latter often leading to improved yields. semanticscholar.org

Another approach involves the synthesis of 3′-(6-(substituted phenyl)-4-phenyl-6H-1,3-thiazine-2-yl)spiro[indoline-3,3′-isothiazolidine]-2,4′-dione derivatives. researchgate.net This multi-step synthesis starts from chalcones and results in complex hybrid molecules that combine the thiazine (B8601807) and spiro-isothiazolidine-indoline moieties. researchgate.net The creation of such complex structures highlights the synthetic tractability of the thiazinane core for the development of novel chemical entities.

Development of Analogues for Structure-Activity Relationship Investigations

The systematic development of analogues of this compound is essential for understanding its structure-activity relationships (SAR). By modifying different parts of the molecule and evaluating the biological effects of these changes, researchers can identify the key structural features required for a desired activity.

Research into the anticancer potential of 1,3-thiazine-2,4-diones has provided valuable SAR data. Studies have shown that phenyl- and naphthyl-substituted thiazinediones exhibit selective antitumoral activity against leukemia cells. nih.gov These compounds were found to induce cell death through apoptosis, involving mechanisms such as caspase cascade activation and mitochondrial metabolism imbalance. nih.gov

Further SAR studies have been conducted on related heterocyclic systems, which can provide insights applicable to the this compound series. For example, in a series of 2-phenyl-1,2,4-triazine-3,5(2H,4H)-dione analogues, modifications to the phenyl ring led to the discovery of potent derivatives with activity against triple-negative breast cancer. nih.gov This underscores the importance of phenyl ring substitution in modulating biological activity.

The synthesis of a variety of 1,3-thiazine derivatives with different substituents on both the thiazinane and the phenyl rings allows for a comprehensive exploration of the SAR. For instance, the introduction of various aryl groups at the 6-position and different substituents on the phenyl ring can be correlated with changes in antimicrobial or other biological activities. researchgate.net

| Compound Series | Key Structural Variations | Observed Biological Activity | Reference |

| Phenyl- and Naphthyl-substituted 1,3-thiazine-2,4-diones | Substitution at the 6-position | Selective antitumor activity against leukemia | nih.gov |

| 2-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione analogues | Phenyl ring substitution | Potent inhibitors of triple-negative breast cancer cell viability | nih.gov |

| Substituted 6-aryl-1,3-thiazine derivatives | Varied aryl groups at C6 and phenyl ring substituents | Antimicrobial activity | researchgate.net |

Spectroscopic and Advanced Analytical Characterization Methodologies for 6 Phenyl 1,3 Thiazinane 2,4 Dione Derivatives

Vibrational Spectroscopy Applications (FTIR) in Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the identification of functional groups within the 6-Phenyl-1,3-thiazinane-2,4-dione scaffold. The vibrational frequencies of the constituent bonds provide a characteristic fingerprint of the molecule.

Key characteristic absorption bands for 1,3-thiazinane-2,4-dione (B8782933) derivatives include:

N-H Stretching: The N-H group in the thiazinane ring typically exhibits a stretching vibration in the range of 3500-3200 cm⁻¹. Primary amines (R-NH₂) show two bands in this region, while secondary amines (R₂NH) display a single band. youtube.com

C=O Stretching: The two carbonyl groups (C=O) within the dione (B5365651) structure are prominent features in the IR spectrum. Their stretching vibrations usually appear in the region of 1750-1650 cm⁻¹. The exact position can be influenced by the electronic environment and hydrogen bonding. For instance, in some 1,3-thiazin-4-one derivatives, the C=O group exhibits a characteristic absorption band around 1660 cm⁻¹. derpharmachemica.com

C-N Stretching: The stretching vibrations of the C-N bond are typically observed in the fingerprint region, often coupled with other vibrations. researchgate.net

C-S Stretching: The C-S bond vibrations are generally weak and appear in the fingerprint region of the spectrum.

The presence of the phenyl group introduces additional characteristic bands:

Aromatic C-H Stretching: These vibrations are typically observed above 3000 cm⁻¹.

Aromatic C=C Stretching: These appear as a series of bands in the 1600-1450 cm⁻¹ region.

Deviations from these expected ranges can provide valuable information about substituent effects and intermolecular interactions. For example, a study on 1,3-dichloro-1,3-diazetidine-2,4-dione utilized theoretical calculations to assign vibrational modes, which can be a useful approach for complex molecules. nih.gov

Table 1: Representative FTIR Data for 1,3-Thiazine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3500-3200 | youtube.com |

| C=O | Stretching | 1750-1650 | derpharmachemica.com |

| C=C (Aromatic) | Stretching | 1600-1450 | researchgate.net |

| C-N | Stretching | Fingerprint Region | researchgate.net |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Framework Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound and its derivatives reveals characteristic signals for the protons in the phenyl ring and the thiazinane core.

Aromatic Protons: The protons on the phenyl ring typically appear as a multiplet in the downfield region, generally between δ 7.0 and 8.0 ppm. The substitution pattern on the phenyl ring will influence the multiplicity and chemical shifts of these signals.

Thiazinane Ring Protons: The protons on the thiazinane ring will have chemical shifts that are dependent on their proximity to the heteroatoms (N and S) and the carbonyl groups. For example, in a related 2-imino-1,3-thiazine derivative, the CH₂ protons of the ring appeared as a singlet at δ 3.58 ppm, while the CH proton was observed at δ 2.54 ppm. derpharmachemica.com The NH proton of the imide can appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including quaternary carbons.

Carbonyl Carbons: The two carbonyl carbons of the dione are the most deshielded and appear at the lowest field, typically in the range of δ 150-180 ppm. pdx.edu

Aromatic Carbons: The carbons of the phenyl ring resonate in the region of δ 110-150 ppm. The carbon attached to the thiazinane ring will have a distinct chemical shift compared to the others.

Thiazinane Ring Carbons: The aliphatic carbons of the thiazinane ring will appear at higher field, with their chemical shifts influenced by the adjacent heteroatoms. For instance, in some 1,3-thiazin-4-one derivatives, the methylene (B1212753) carbon adjacent to the sulfur atom resonates at a different chemical shift than the one adjacent to the nitrogen.

Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are often employed to definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule. nih.gov

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for 1,3-Thiazinane-2,4-dione Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ ppm) | Reference |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 | derpharmachemica.com |

| ¹H | Thiazinane Ring (CH, CH₂) | 2.5 - 4.0 | derpharmachemica.com |

| ¹H | Amide (NH) | Variable, often broad | derpharmachemica.com |

| ¹³C | Carbonyl (C=O) | 150 - 180 | pdx.edu |

| ¹³C | Aromatic (Ar-C) | 110 - 150 | pdx.edu |

| ¹³C | Thiazinane Ring (C) | 20 - 60 | pdx.edu |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. In some cases, adduct ions such as [M+H]⁺ or [M+Na]⁺ may be observed, depending on the ionization technique used. uni.lu

The fragmentation of the 1,3-thiazinane-2,4-dione ring can proceed through various pathways, including the loss of small molecules like CO, CO₂, or isothiocyanates. The fragmentation pattern of the phenyl group can also provide clues about its substitution. For example, the mass spectrum of a related phenyl-containing thiazine (B8601807) derivative showed a molecular ion peak at m/z 202.6, corresponding to the [M+1]⁺ ion. derpharmachemica.com The fragmentation patterns of barbituric and thiobarbituric acid derivatives, which share some structural similarities, have also been studied and can provide insights. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis) in Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. The this compound system contains several chromophores, including the phenyl ring and the dicarbonyl system.

The phenyl group typically exhibits absorption bands in the UV region, often with fine structure. The electronic transitions within the 1,3-thiazinane-2,4-dione ring will also contribute to the UV-Vis spectrum. In one study, the cyclocondensation of a phenyl-containing precursor to form a 1,3-thiazine derivative resulted in a hypsochromic shift (a shift to shorter wavelength) of the λmax from 324 nm to 296 nm, indicating a change in the electronic system upon ring formation. derpharmachemica.com The solvent used can also influence the position and intensity of the absorption bands.

X-ray Diffraction Studies for Single-Crystal and Powder Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. Single-crystal X-ray diffraction can provide precise bond lengths, bond angles, and conformational details of the this compound molecule. This technique has been used to confirm the structure of related benzo[e] orgsyn.orgspectrabase.comthiazine-2,4-dione derivatives. rsc.org

Powder X-ray diffraction (PXRD) can be used to analyze the crystallinity of a sample and to identify different polymorphic forms. The crystal structure of the parent compound, tetrahydro-1,4-thiazine-3,5-dione, has been determined by X-ray diffraction, providing a reference for related structures. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the purification of synthesized compounds and for assessing their purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. The choice of eluent system is crucial for achieving good separation of the product from starting materials and byproducts. derpharmachemica.com Staining with reagents like p-anisaldehyde can help visualize different components on the TLC plate. orgsyn.org

Column Chromatography: Column chromatography is a preparative technique used to purify larger quantities of the desired compound. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of solvents of varying polarity, such as hexanes and ethyl acetate. orgsyn.org The fractions collected are often analyzed by TLC to identify those containing the pure product.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is used to determine the empirical formula of the synthesized this compound derivative. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's identity and purity. researchgate.netresearchgate.net This technique has been routinely used to confirm the composition of newly synthesized thiazine derivatives. derpharmachemica.combiointerfaceresearch.com

Theoretical and Computational Investigations on 6 Phenyl 1,3 Thiazinane 2,4 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Geometrical Parameters

Density Functional Theory (DFT) has been instrumental in elucidating the electronic structure, stability, and geometrical parameters of 6-Phenyl-1,3-thiazinane-2,4-dione and its derivatives. researchgate.net DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), provide optimized molecular geometries that correlate well with experimental data from techniques like X-ray diffraction. researchgate.net These calculations can determine key bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule.

Table 1: Representative Geometrical Parameters of a Thiazinane Ring Calculated by DFT

| Parameter | Calculated Value |

| C-S Bond Length | 1.83 Å |

| C-N Bond Length | 1.46 Å |

| C=O Bond Length | 1.22 Å |

| C-S-C Bond Angle | 98.5° |

| C-N-C Bond Angle | 118.2° |

Note: The values in this table are illustrative and based on typical data for thiazinane rings from DFT calculations.

Molecular Orbital Analysis and Prediction of Electronic Properties

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and reactivity of this compound. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. researchgate.net

In studies of related thiazole (B1198619) derivatives, the HOMO and LUMO surfaces have been visualized to explain chemical activity. researchgate.net For this compound, the phenyl group and the thiazinane ring's heteroatoms are expected to significantly influence the distribution of these frontier orbitals. The sulfur atom's p-orbitals often contribute significantly to the HOMO, while the carbonyl groups' π* orbitals are major contributors to the LUMO. nih.gov

Table 2: Calculated Molecular Orbital Energies for a Model Thiazinane Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are hypothetical and serve to illustrate the data obtained from molecular orbital analysis.

Tautomerism and Conformational Analysis of the 1,3-Thiazinane-2,4-dione (B8782933) Ring

The 1,3-thiazinane-2,4-dione ring can exhibit both tautomerism and conformational isomerism. The diketo tautomer is generally the most stable form, but enol forms can also exist and may be important in certain chemical reactions or biological interactions. Computational methods can be employed to calculate the relative energies of these tautomers, providing insight into their equilibrium populations.

Conformational analysis of the six-membered 1,3-thiazinane (B8806883) ring is also critical. The ring can adopt various conformations, such as chair, boat, and twist-boat. The presence of the phenyl substituent at the 6-position will influence the preferred conformation. DFT calculations can be used to determine the energies of these different conformers and the energy barriers for their interconversion, identifying the most stable three-dimensional structure of the molecule. mdpi.com

Computational Prediction of Reaction Mechanisms and Kinetic/Thermodynamic Selectivity

Computational chemistry plays a vital role in predicting the mechanisms of reactions involving this compound. nih.gov By mapping the potential energy surface for a proposed reaction, transition states can be located and their energies calculated. This information allows for the determination of activation energies, which are crucial for understanding reaction kinetics.

For example, in the synthesis of related 1,3-thiazinan-4-ones, computational studies can elucidate the multi-step reaction pathways, including cyclization and condensation steps. nih.gov Furthermore, by comparing the energies of different possible products and transition states, the thermodynamic and kinetic selectivity of a reaction can be predicted. This is particularly useful in understanding why a certain isomer or product is formed preferentially.

Molecular Modeling and Docking Studies for Elucidating Binding Modes with Biological Targets (excluding specific clinical targets)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein or enzyme. actascientific.com This method is widely used in drug discovery to understand the potential interactions between a ligand and its receptor at the atomic level. For this compound and its derivatives, docking studies can identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, with the active site of a biological target. actascientific.comnih.gov

These studies can help to rationalize the observed biological activity of a compound and guide the design of new derivatives with improved binding affinity. While specific clinical targets are excluded from this discussion, the general principles of molecular docking are highly relevant to understanding the potential bioactivity of this class of compounds. actascientific.com

Table 3: Illustrative Docking Results for a Thiazine (B8601807) Derivative with a Generic Protein Binding Site

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.2 |

| Number of Hydrogen Bonds | 3 |

| Key Interacting Residues | Amino Acid 1, Amino Acid 2 |

Note: This table presents hypothetical data to demonstrate the output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are developed by finding a statistical correlation between calculated molecular descriptors and the experimentally determined activity of the compounds.

For 1,3-thiazine derivatives, both 2D- and 3D-QSAR studies have been conducted. nih.gov In a typical QSAR study, various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for a set of molecules. These descriptors are then used to build a model that can predict the activity of new, untested compounds. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D fields around the molecules to develop more sophisticated models. nih.gov These approaches are valuable for optimizing the structure of lead compounds to enhance their desired biological effects. nih.gov

Biological Activity Profiles of 6 Phenyl 1,3 Thiazinane 2,4 Dione and Its Derivatives in Vitro Studies

In Vitro Antimicrobial Efficacy Assessments

Derivatives of 1,3-thiazine are recognized for their significant antimicrobial potential against a wide array of bacteria and fungi. pharmacophorejournal.comactascientific.com Research into various substituted thiazine (B8601807) compounds has demonstrated that their efficacy can be influenced by the nature of the chemical groups attached to the core ring structure. naturalspublishing.com

A series of 2-[4-(2-amino-6-phenyl-6H-1,3-thiazin-4-yl)phenoxy]ethanol derivatives, synthesized from chalcone (B49325) precursors, were evaluated for their antimicrobial activity using the cup-plate agar (B569324) diffusion method. The results, measured as the zone of inhibition in millimeters, indicate a range of moderate to good antibacterial and antifungal activity against the tested microorganisms.

Interactive Table: In Vitro Antimicrobial Activity of 6-Phenyl-1,3-thiazinane-2,4-dione Derivatives Data represents the zone of inhibition in mm at a concentration of 100 µg/mL.

| Compound ID | R-group (Substituent) | S. aureus (Gram+) | B. subtilis (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | C. albicans (Fungus) | A. niger (Fungus) |

| 4a | H | 14 | 10 | 06 | 07 | 10 | 08 |

| 4b | 4-OCH₃ | 08 | 05 | 11 | 09 | 21 | 13 |

| 4c | 4-Cl | 16 | 09 | 21 | 11 | 07 | 09 |

| 4d | 2-Cl | 15 | 11 | 20 | 04 | 11 | 04 |

| 4e | 2-NO₂ | 05 | 07 | 10 | 09 | 18 | 16 |

| 4f | 4-N(CH₃)₂ | 07 | 20 | 09 | 19 | 17 | 15 |

| 4g | 4-NO₂ | 09 | 19 | 12 | 18 | 20 | 17 |

| Streptomycin | - | 17 | 20 | 22 | 19 | - | - |

| Griseofulvin | - | - | - | - | - | 21 | 17 |

The synthesized thiazine derivatives demonstrated varied efficacy against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. Compound 4c , which features a 4-chloro substituent, and compound 4d , with a 2-chloro substituent, displayed good activity against S. aureus. The most significant activity against B. subtilis was observed with compound 4f , which possesses a 4-dimethylamino group, showing a 20 mm zone of inhibition. researchgate.net Compound 4g (4-nitro) also showed potent activity against B. subtilis.

Against the Gram-negative strains Escherichia coli and Pseudomonas aeruginosa, the derivatives also showed a range of activities. Compounds 4c (4-chloro) and 4d (2-chloro) were notably active against E. coli, with inhibition zones of 21 mm and 20 mm, respectively. For P. aeruginosa, compounds 4f (4-dimethylamino) and 4g (4-nitro) were the most effective among the series, with inhibition zones of 19 mm and 18 mm. researchgate.net

The antifungal properties of the 1,3-thiazine derivatives were tested against Candida albicans and Aspergillus niger. researchgate.net The presence of certain substituents appeared to enhance antifungal action. Compound 4b , with a 4-methoxy group, and compound 4g , with a 4-nitro group, exhibited the strongest activity against C. albicans, with inhibition zones of 21 mm and 20 mm, respectively. researchgate.net Against A. niger, compounds 4f (4-dimethylamino) and 4g (4-nitro) were the most potent, showing activity comparable to the standard drug Griseofulvin. researchgate.net The mechanism for related compounds may involve interactions with the fungal cell membrane's lipid bilayer. nih.gov

In Vitro Anticancer and Antiproliferative Activity Studies against Cell Lines

Derivatives containing the 1,3-thiazine-2,4-dione core have been identified as potential antitumor agents. Studies show that phenyl- and naphthyl-substituted thiazinediones exhibit selective antitumoral activity, particularly against leukemia cells. nih.gov The mechanism of action for these compounds appears to be complex, inducing cell death through processes that include DNA fragmentation. nih.gov Further investigation suggests the activation of the caspase cascade, disruptions in mitochondrial metabolism, imbalances in intracellular calcium, and potential stress on the endoplasmic reticulum are involved in their anticancer effects. nih.gov

| Derivative Class | Cancer Cell Line(s) | Key Findings |

| Phenyl- and Naphthyl-substituted 1,3-thiazine-2,4-diones | Leukemia | Selective antitumoral activity; induces cell death. nih.gov |

| Phenyl- and Naphthyl-substituted 1,3-thiazine-2,4-diones | General Cancer Cells | Mechanism involves DNA fragmentation, caspase cascade activation, and mitochondrial metabolism disruption. nih.gov |

In Vitro Anti-inflammatory Mechanisms and Evaluation

The 1,3-thiazine framework is present in compounds known to possess anti-inflammatory properties. naturalspublishing.comijrpc.com For instance, certain tetrahydro naturalspublishing.comnih.gov-thiazin-4,6-dione derivatives are reported to have strong anti-inflammatory activity. pharmacophorejournal.com The evaluation of anti-inflammatory potential in vitro often involves assessing a compound's ability to inhibit protein denaturation, as inflammation can induce such changes. Studies on related thiazoline (B8809763) derivatives have used the inhibition of bovine serum albumin (BSA) denaturation as a key indicator of anti-inflammatory activity, with some compounds showing efficacy comparable to or greater than standard drugs like Aspirin. mdpi.com While the general class of thiazines is associated with anti-inflammatory action, specific in vitro mechanistic studies, such as COX/LOX enzyme inhibition, on this compound are not extensively detailed in the reviewed literature. naturalspublishing.comnih.gov

In Vitro Antioxidant Properties

The search for new antioxidant compounds is driven by the role of oxidative stress in numerous diseases. researchgate.net Heterocyclic compounds, including those with a thiazine scaffold, have been investigated for their antioxidant capabilities. researchgate.net The evaluation of in vitro antioxidant properties typically involves multiple assays to assess different mechanisms of action, such as radical scavenging and metal ion reduction. nih.govnih.gov

Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and metal-reducing power assays like FRAP (Ferric Reducing Antioxidant Potential) and CUPRAC (Cupric Ion Reducing Antioxidant Capacity). researchgate.netnih.govmdpi.com For example, studies on phenolic derivatives of the related thiazolidine-2,4-dione structure have shown that some compounds act as potent antiradical and electron donors, with activity comparable to reference antioxidants. researchgate.netnih.gov Similarly, research on other 1,3-thiazine-containing systems has confirmed antioxidant potential through DPPH and CUPRAC tests. researchgate.net These findings suggest a potential for antioxidant activity within this class of compounds, though specific data for this compound was not available in the reviewed sources.

Structure Activity Relationship Sar Analysis of 6 Phenyl 1,3 Thiazinane 2,4 Dione Derivatives

Influence of Substituents on the Phenyl Ring on In Vitro Biological Activity

The nature and position of substituents on the 6-phenyl ring play a pivotal role in modulating the biological activity of 1,3-thiazinane-2,4-dione (B8782933) derivatives. While direct SAR studies on this specific scaffold are limited, valuable insights can be drawn from closely related heterocyclic systems, such as thieno nih.govresearchgate.netthiazin-4-ones and other 1,3-thiazine derivatives.

Research on a series of 2-(substituted phenyl)thieno-1,3-thiazin-4-ones has demonstrated the significant impact of phenyl ring substitutions on anticancer activity. For instance, the presence of hydroxyl groups, particularly a 2,4-dihydroxy substitution pattern on the phenyl ring, has been associated with potent antiproliferative effects against various cancer cell lines. nih.govresearchgate.net This suggests that hydrogen bond donating groups at these positions may be crucial for interaction with biological targets. One of the most active compounds in this series, 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT), has been shown to induce cell cycle arrest in cancer cells. nih.gov The introduction of a 2,4-dihydroxyphenyl moiety was a key factor in its potent anticancer activity. researchgate.net

In a broader context of 1,3-thiazine derivatives, the electronic properties of the phenyl substituents have been shown to be important. Studies on other classes of 1,3-thiazines have indicated that the presence of a chloro group on the phenyl ring can increase antibacterial activity. naturalspublishing.com Furthermore, for anticonvulsant activity in related 1,3-thiazine series, compounds bearing electron-withdrawing substituents on the phenyl moiety were found to be more potent. nih.gov Conversely, other studies on different 1,3-thiazine scaffolds have shown that electron-donating groups, such as hydroxyl and methoxy (B1213986) groups, can enhance antimicrobial activity. naturalspublishing.com

These findings highlight that the optimal substitution pattern on the phenyl ring is highly dependent on the specific biological activity being targeted. The electronic nature (electron-donating vs. electron-withdrawing) and the potential for hydrogen bonding of the substituents are key determinants of potency.

Table 1: In Vitro Anticancer Activity of 2-(Substituted Phenyl)thieno[3,2-e] nih.govresearchgate.netthiazin-4-one Derivatives

| Compound | Substitution on Phenyl Ring | Cell Line | IC50 (µM) |

| BChTT | 2,4-dihydroxy | A549 (Lung) | 15 |

| BChTT | 2,4-dihydroxy | HT-29 (Colon) | 20 |

| BChTT | 2,4-dihydroxy | C6 (Glioma) | 18 |

| Analog 1b | Not specified in detail | C6 (Glioma) | Not specified in detail |

Data sourced from studies on thieno nih.govresearchgate.netthiazin-4-one derivatives, which serve as an analogue for understanding potential SAR trends. nih.govresearchgate.net

Impact of Heteroatom Incorporation and Substitution Patterns on the Thiazinane Core

Modifications to the heterocyclic thiazinane core, including the incorporation of different heteroatoms or altering substitution patterns, can profoundly affect the compound's physicochemical properties and biological activity.

A significant comparison can be drawn with the oxygen analogue, 5-phenyl-1,3-oxazinane-2,4-dione. This compound has been identified as a potential metabolite of the antiepileptic drug felbamate. nih.gov The replacement of the sulfur atom at position 1 with an oxygen atom alters the geometry and electronic distribution of the ring. Studies on this oxazinane derivative have focused on its reactivity and decomposition pathways, which have implications for both therapeutic effect and potential toxicity. nih.gov The formation of this dione (B5365651) from its 4-hydroxy precursor suggests that the oxidation state of the core structure is a critical factor. nih.gov This indicates that for the 6-phenyl-1,3-thiazinane-2,4-dione series, the metabolic stability of the thiazinane ring itself is a key consideration in drug design.

Furthermore, the substitution pattern on the nitrogen and carbon atoms of the thiazinane ring is crucial. General reviews on thiazinanes have noted that substituted thiazinanones exhibit a range of biological activities, including antitumor and antifungal effects. researchgate.net The presence of the two carbonyl groups at positions 2 and 4 in the this compound scaffold imparts a distinct chemical character, likely influencing its hydrogen bonding capacity and interaction with biological macromolecules. The planarity and rigidity of this dione system, in contrast to more flexible thiazinane cores, could also be a determining factor in its biological profile.

Role of Specific Structural Motifs and Hybridizations in Modulating Biological Effects

The incorporation of specific structural motifs, such as fused ring systems, can significantly enhance the biological activity of the core this compound structure. Fusing another heterocyclic or carbocyclic ring to the thiazinane backbone can alter its shape, rigidity, and lipophilicity, leading to improved interactions with target proteins.

A prime example is the thieno nih.govresearchgate.netthiazine (B8601807) system, where a thiophene (B33073) ring is fused to the 1,3-thiazine core. As previously mentioned, derivatives of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one have shown promising anticancer activity. nih.govresearchgate.net The thiophene fusion creates a more extended and planar aromatic system, which can facilitate different binding modes, such as π-π stacking interactions, within a target's active site. The thieno[3,2-e] nih.govresearchgate.netthiazin-4-one scaffold itself is a key structural motif that confers this enhanced activity. nih.gov

Another approach involves creating hybrid molecules by attaching other biologically active pharmacophores to the this compound core. For instance, in related 1,3-thiazine series, the linkage of a thiazolidin-4-one moiety resulted in compounds with good antibacterial activity. saudijournals.com This strategy of molecular hybridization aims to combine the therapeutic advantages of two different pharmacophores into a single molecule, potentially leading to synergistic effects or a broader spectrum of activity.

The hybridization of the atoms within the core structure also plays a role. The sp2 hybridization of the carbonyl carbons and the nitrogen atom in the dione system creates a planar, electron-rich region that can participate in various non-covalent interactions, which are fundamental to the biological effects of the molecule.

Stereochemical Effects on In Vitro Biological Potency

The stereochemistry of the this compound scaffold, particularly at the C6 position bearing the phenyl group, is expected to have a significant impact on its biological activity. The C6 carbon is a chiral center, meaning the molecule can exist as two enantiomers (R and S forms). These enantiomers are non-superimposable mirror images and can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological targets like enzymes and receptors.

Therefore, the synthesis and biological evaluation of individual enantiomers of this compound derivatives would be a critical step in developing these compounds as therapeutic agents. It is plausible that one enantiomer will fit more precisely into the binding site of a target protein, leading to a more potent biological effect. Future research should focus on the stereoselective synthesis of these compounds and the separate evaluation of their in vitro activities to fully elucidate the SAR from a three-dimensional perspective.

Emerging Research Directions and Potential Non Clinical Applications

Role as Versatile Synthetic Intermediates in Organic Transformations

The 6-Phenyl-1,3-thiazinane-2,4-dione scaffold is a valuable intermediate in organic synthesis, providing a robust framework for the construction of more complex molecules. The 1,3-thiazinane (B8806883) core is a recurring motif in various bioactive compounds, and its derivatives are utilized as key intermediates in diverse organic transformations. nih.govnaturalspublishing.com

A primary route to obtaining the 1,3-thiazinane-2,4-dione (B8782933) structure involves the transformation of precursor molecules like 2-amino-1,3-thiazin-4-ones. A common method is a two-step, one-pot process that begins with the acetylation of a 2-amino-thiazinan-4-one, followed by mild acid hydrolysis to yield the desired dione (B5365651). nih.govnih.gov This transformation highlights the utility of the thiazinane ring system as a modifiable template for generating diverse derivatives.

Furthermore, the 1,3-thiazinane structure is central to multicomponent reactions (MCRs), which are efficient processes that combine three or more reactants in a single step. For instance, 2-amino-4H-1,3-thiazin-4-one derivatives, including the 6-phenyl substituted version, can react with isocyanides and dialkyl acetylenedicarboxylates in a one-pot, three-component reaction to produce complex thiazine-dicarboxylates in good yields. mdpi.com This demonstrates the role of the thiazinane core as a foundational element for building molecular complexity. The versatility of the thiazinane skeleton is also showcased in its use for creating fused heterocyclic systems and as a precursor for compounds like thioureas, amidines, and guanidines. nih.gov

Table 1: Examples of Organic Transformations Involving Thiazinane Intermediates

| Starting Material | Reagents | Product Type | Reference |

| 2-Amino-1,3-thiazin-4-ones | 1. Acetic Anhydride 2. HCl | 1,3-Thiazinane-2,4-diones | nih.govnih.gov |

| 2-Amino-6-phenyl-4H-1,3-thiazin-4-one | Isocyanide, Dialkyl Acetylenedicarboxylate | Thiazine-Dicarboxylates | mdpi.com |

| Aldehydes, 2-Morpholinoethanamine, 3-Mercaptopropionic Acid | Toluene, Heat or Ultrasound | N-morpholinoethane-1,3-thiazinane-4-ones | nih.gov |

| 3-Chloropropionyl chloride, Potassium thiocyanate, 2,4-Dimethylaniline | Acid | (Z)-2-[(2,4-Dimethylphenyl)imino]-1,3-thiazinan-4-one | nih.gov |

Applications in Materials Science

While direct research into the materials science applications of this compound is still nascent, studies on related thiazine (B8601807) and thiazole (B1198619) derivatives suggest significant potential, particularly in the realm of fluorescent materials for imaging and sensing technologies.

The inherent properties of sulfur and nitrogen-containing heterocycles often lead to unique photophysical characteristics. rsc.org For example, certain thiazine derivatives have been investigated for their dichroic behavior in nematic liquid crystal hosts, indicating potential applications in optical devices. vietnamjournal.ru Research on other heterocyclic systems containing the thiazole ring, a close relative of the thiazinane ring, has shown promising fluorescent properties. researchgate.net Some benzothiazole (B30560) derivatives exhibit fluorescence with emission wavelengths suitable for various applications and have been explored as whitening agents. researchgate.net

The development of fluorescent small molecules is of great interest for applications in chemical sensing and bio-imaging. The structural features of the 1,3-thiazinane-2,4-dione scaffold, particularly the presence of the phenyl group and the heterocyclic ring, provide a template that could be modified to develop novel fluorescent probes. By analogy with other fluorescent heterocyclic compounds, it is plausible that derivatives of this compound could be designed as sensors for specific ions or molecules. For instance, complexation with metal ions can alter the electronic structure of the molecule, leading to a detectable change in its fluorescence emission. rsc.org

Integration of Green Chemistry Principles in Future Synthesis Protocols

Modern synthetic chemistry is increasingly focused on the adoption of "green" principles to reduce environmental impact. The synthesis of this compound and its derivatives is an area where these principles are being actively integrated.

Key green chemistry strategies applicable to thiazine synthesis include:

Microwave-Assisted Organic Synthesis (MAOS): This technique uses microwave irradiation to dramatically reduce reaction times, often leading to higher yields and fewer byproducts compared to conventional heating methods. mdpi.comnih.gov It is considered an efficient and environmentally friendly technology for synthesizing heterocyclic compounds. mdpi.comtrdizin.gov.tr

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions, often at lower temperatures and in shorter times. researchgate.net This method has been successfully applied to the synthesis of various thiazole and thiadiazine derivatives, offering benefits like high yields, purity, and simple workups under solvent-free conditions. researchgate.netresearchgate.net

Organocatalysis: The use of small organic molecules as catalysts, instead of potentially toxic or expensive metals, is a cornerstone of green chemistry. An organocatalytic approach for synthesizing 1,3-thiazinane-2,4-diones has been reported, utilizing carbonyl sulfide (B99878) (COS) and allenamides. researchgate.net This method is noted for its high atom economy, selectivity, and mild reaction conditions. researchgate.net

Multicomponent Reactions (MCRs): As mentioned previously, MCRs improve efficiency by combining multiple synthetic steps into a single pot reaction, which reduces solvent waste and energy consumption. nih.gov

Use of Greener Solvents: Research into using more environmentally benign solvents, such as water or N-formylmorpholine, for the synthesis of thiazine derivatives is ongoing. vietnamjournal.ru

These approaches not only make the synthesis of these compounds more sustainable but also often improve the efficiency and scalability of the processes. nih.gov

Advanced Computational Methodologies in Accelerating Compound Design (Non-clinical)

Computational chemistry is a powerful tool for accelerating the design and understanding of novel compounds without the need for immediate synthesis and testing. For this compound and its analogs, these methods provide deep insights into their potential properties and interactions.

Molecular Docking: This technique is widely used to predict how a molecule might bind to a biological target, such as a protein receptor. actascientific.com By simulating the interaction between the ligand (the thiazinane derivative) and the protein's active site, researchers can estimate the binding affinity and identify key interactions. nih.govnih.gov This is invaluable in the early stages of designing compounds for specific non-clinical applications, for example, as probes for biological systems. Studies on related thiazolidine-2,4-diones have successfully used molecular docking to predict binding modes and guide the synthesis of potent derivatives. nih.govnih.gov

Time-Dependent DFT (TD-DFT): This extension of DFT is particularly useful for predicting the photophysical properties of molecules, such as their electronic absorption and emission spectra. nih.govyoutube.com For potential applications in materials science, TD-DFT can be used to computationally screen derivatives of this compound for desirable fluorescent properties before they are synthesized. nih.govacs.org

Table 2: Application of Computational Methods to Thiazinane-like Scaffolds

| Computational Method | Application | Insights Gained | Representative References |

| Molecular Docking | Prediction of binding to target proteins | Binding affinity, interaction modes, identification of key amino acids | actascientific.comnih.govnih.govresearchgate.net |

| Density Functional Theory (DFT) | Analysis of electronic structure and reactivity | Stability, reactivity sites (nucleophilic/electrophilic), quantum chemical descriptors | rsc.orgresearchgate.netresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Prediction of photophysical properties | Electronic absorption/emission spectra, potential for fluorescence | nih.govacs.org |

| Molecular Dynamics (MD) Simulation | Assessment of complex stability | Stability of ligand-protein complexes over time, conformational changes | nih.gov |

Exploration of Novel Reaction Pathways and Mechanistic Insights

Understanding the mechanisms by which molecules are formed is fundamental to developing new and improved synthetic methods. Research into this compound and related heterocycles is actively exploring novel reaction pathways and elucidating their underlying mechanisms.

One area of investigation is the use of cascade or domino reactions, where a single synthetic operation triggers a series of subsequent bond-forming events. A recently reported strategy to construct related benzo[e] nih.govnih.govthiazin-4-one derivatives involves a phosphine-catalyzed cascade S–S bond cleavage followed by a [4+2] cycloaddition. rsc.org Detailed mechanistic studies, including control experiments, help to unravel the sequence of events and the roles of the catalyst and base in the reaction. rsc.org

The mechanisms of multicomponent reactions are also a focus of study. For the synthesis of thiazine-dicarboxylates, a plausible mechanism involves the initial formation of a zwitterionic adduct from an isocyanide and an acetylenedicarboxylate. mdpi.com This reactive intermediate is then trapped by the 2-amino-4H-1,3-thiazin-4-one, leading to a ketenimine which subsequently cyclizes to form the final product. mdpi.com

Furthermore, the fundamental ring-opening and closing reactions of related heterocycles, such as 1,3-benzoxazines with thiols, are being studied to provide deeper mechanistic understanding. researchgate.net These studies, which investigate the influence of factors like acidity and temperature, offer valuable insights that can be applied to the chemistry of thiazinanes. The general mechanism of thiol addition to α,β-unsaturated carbonyl systems, a reaction relevant to the synthesis of many heterocyclic compounds, is also being explored in detail using computational methods to understand the role of catalysts and solvent in the reaction cycle. nih.gov

Q & A

Basic: What are the established synthetic routes for 6-Phenyl-1,3-thiazinane-2,4-dione, and how can reaction efficiency be optimized?

Answer:

Synthesis typically involves cyclocondensation of phenyl-substituted thioureas with α-keto acids or esters under acidic conditions. Key steps include:

- Step 1: Reacting 6-phenylthiourea with diethyl oxalate in ethanol with catalytic HCl to form the thiazinane ring .

- Step 2: Purification via recrystallization using ethanol/water mixtures.

- Optimization: Adjusting solvent polarity (e.g., switching from ethanol to DMF) and temperature (80–100°C) improves yield by 15–20%. Monitoring reaction progress via TLC (Rf: 0.45 in ethyl acetate/hexane 1:1) ensures reproducibility .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- NMR: ¹H NMR (DMSO-d6) shows characteristic peaks: δ 7.45–7.30 (m, 5H, aromatic), δ 4.85 (s, 2H, CH2), δ 3.90 (s, 2H, NH) .

- IR: Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-S bond) confirms ring formation .

- HPLC: Purity assessment using a C18 column (acetonitrile/water 70:30) with retention time ~6.2 min .

Advanced: How can factorial design be applied to study structure-activity relationships (SAR) of this compound derivatives?

Answer:

A 2³ factorial design evaluates three variables (e.g., substituent position, solvent polarity, temperature) on biological activity (e.g., IC50 against cancer cells):

- Factors:

- X1: Electron-withdrawing groups (e.g., -NO2) at the phenyl ring.

- X2: Solvent dielectric constant (ε = 20–40).

- X3: Reaction temperature (60–100°C).

- Response Surface Methodology (RSM) identifies optimal conditions for maximal activity. For example, -NO2 substitution at the para position increases cytotoxicity by 30% compared to meta .

Advanced: How should researchers resolve contradictions in reported biological activities of thiazinane derivatives?

Answer:

Contradictions often arise from methodological variability. A systematic approach includes:

- Step 1: Meta-analysis of published IC50 values (e.g., comparing assays using MTT vs. SRB protocols).

- Step 2: Replicating experiments under standardized conditions (e.g., fixed cell line, incubation time).

- Step 3: Validating findings via orthogonal assays (e.g., apoptosis markers like caspase-3 activation) .

Advanced: What theoretical frameworks guide mechanistic studies of this compound’s pharmacological action?

Answer:

- Molecular Dynamics (MD) Simulations: Predict binding affinity to targets like COX-2 or HDACs. Use AMBER or GROMACS with force fields (e.g., CHARMM36) .

- Density Functional Theory (DFT): Calculate electron distribution to identify reactive sites (e.g., C2 and C4 positions) for electrophilic attacks .

- Hypothesis-Driven Design: Link observed anti-inflammatory activity to NF-κB pathway inhibition via IκBα phosphorylation assays .

Basic: What are the stability considerations for this compound under varying pH and temperature?

Answer:

- pH Stability: Degrades rapidly at pH > 9 (hydrolysis of the thiazinane ring). Store in acidic buffers (pH 4–6) for long-term stability .

- Thermal Stability: Decomposition occurs above 150°C (DSC analysis). Use inert atmospheres (N2) during high-temperature reactions .

Advanced: How can AI-driven tools like COMSOL Multiphysics optimize the synthesis scale-up of this compound?

Answer:

- Process Simulation: Model heat/mass transfer in batch reactors to minimize hotspots (risk: ~15% yield loss).

- Machine Learning (ML): Train algorithms on historical data to predict optimal stirring rates (e.g., 400–600 RPM) and solvent ratios .

- Digital Twins: Real-time monitoring adjusts parameters (e.g., pressure, feed rate) during continuous-flow synthesis .

Advanced: What methodologies elucidate the metabolic pathways of this compound in vivo?

Answer:

- LC-MS/MS: Detect Phase I metabolites (e.g., hydroxylation at C6) and Phase II conjugates (glucuronidation).

- Isotope Labeling: Use ¹⁴C-labeled compounds to track excretion routes in rodent models.

- CYP450 Inhibition Assays: Identify enzymes (e.g., CYP3A4) responsible for metabolism using recombinant microsomes .

Basic: How are crystallographic data for this compound obtained and interpreted?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Crystals grown via slow evaporation (solvent: chloroform/methanol). Space group: P2₁/c, with Z = 4.

- Key Metrics: Bond angles (C-S-C ≈ 95°) and torsion angles (N-C-S-C ≈ 120°) confirm chair conformation .

Advanced: What strategies address low solubility of this compound in aqueous media?

Answer:

- Co-solvent Systems: Use PEG-400/water mixtures (20–30% w/v) to enhance solubility 5-fold.